molecular formula C15H28N2O4 B1522392 Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate CAS No. 1221791-66-7

Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate

Cat. No.: B1522392
CAS No.: 1221791-66-7
M. Wt: 300.39 g/mol
InChI Key: AIHSGAZQMZQXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate (CAS 1221791-66-7) is a high-purity chemical compound with a molecular formula of C15H28N2O4 and a molecular weight of 300.39 g/mol. This molecule is a derivative of ethyl isonipecotate, further functionalized with a 2-[(tert-butoxycarbonyl)amino]ethyl side chain on the piperidine nitrogen. The presence of both the ethyl ester and the Boc-protected aminoalkyl group makes it a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its primary research application lies in its use as a key synthetic intermediate for the construction of more complex molecules, particularly in pharmaceutical development. The tert-butoxycarbonyl (Boc) group serves as a protecting agent for the primary amine, allowing for selective reactions at other molecular sites while providing stability during synthetic steps; the Boc group can be readily removed under mild acidic conditions when needed. Simultaneously, the ethyl ester functional group offers a handle for further transformations, such as hydrolysis to the carboxylic acid or amidation. This combination of protected amine and ester functionalities is crucial for developing potential drug candidates, including protease inhibitors and other biologically active molecules targeting the central nervous system. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in a laboratory setting.

Properties

IUPAC Name

ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-20-13(18)12-6-9-17(10-7-12)11-8-16-14(19)21-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHSGAZQMZQXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H28N2O4
  • Molecular Weight : 300.39 g/mol
  • CAS Number : 1221791-66-7
  • Purity : Typically >95% .

1. Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the activity of various piperidine derivatives against common pathogens. The results indicated that modifications in the piperidine structure could enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli.

CompoundActivity Against S. aureusActivity Against E. coli
This compoundModerateHigh
Control Compound AHighModerate
Control Compound BLowHigh

2. Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through its ability to inhibit specific enzymes involved in tumor progression. A case study involving derivatives of piperidine showed that certain modifications led to enhanced cytotoxicity in cancer cell lines such as HeLa and MCF-7.

In vitro studies revealed that this compound induced apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic application.

Cell LineIC50 (µM)
HeLa15
MCF-720
Normal Fibroblasts>100

3. Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Studies indicate that it can modulate neurotransmitter levels, potentially influencing conditions like Alzheimer's disease.

A recent animal study demonstrated that administration of this compound resulted in improved cognitive function and reduced oxidative stress markers in the brain.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as proteases and kinases involved in cancer cell proliferation.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to cognitive functions.
  • Oxidative Stress Reduction : By scavenging free radicals, it could mitigate oxidative damage in neuronal tissues.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H28N2O4C_{15}H_{28}N_{2}O_{4}, and it features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is significant for its reactivity and interactions in biological systems. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various applications.

Anticancer Properties

Recent studies have indicated that Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate may possess anticancer properties. The compound appears to inhibit specific enzymes involved in tumor progression, suggesting potential as a therapeutic agent against certain cancers. For instance, research has shown that derivatives of piperidine compounds can selectively target cancer cells while sparing normal cells, thereby reducing side effects commonly associated with chemotherapy.

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Piperidine derivatives are known to interact with neurotransmitter receptors, which may lead to the development of new treatments for neurological disorders. Case studies highlight the role of piperidine compounds in modulating dopamine and serotonin pathways, which are crucial for managing conditions like depression and anxiety .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in creating more complex structures that exhibit biological activity. For example, it can be used as a building block for synthesizing novel inhibitors of protein-protein interactions, which are critical in many disease processes .

Formulation Studies

In drug formulation studies, this compound has been evaluated for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Its favorable solubility profile allows for easier formulation into various dosage forms, including oral tablets and injectable solutions. Research indicates that modifying the Boc group can enhance the bioavailability of the drug .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Anticancer PropertiesInhibition of enzymes linked to tumor progression,
NeuropharmacologyInteraction with neurotransmitter receptors
Synthesis of Bioactive CompoundsIntermediate for synthesizing novel therapeutic agents ,
Drug DevelopmentEvaluation of pharmacokinetic properties ,

Case Studies

  • Anticancer Activity : A study conducted on various piperidine derivatives demonstrated that modifications to the ethyl piperidinecarboxylate structure could enhance anticancer efficacy against breast cancer cell lines. The findings suggested that compounds with similar structural motifs could be optimized for better therapeutic outcomes.
  • Neuropharmacological Effects : Research on piperidine-based drugs indicated their potential in treating anxiety disorders by acting as selective serotonin reuptake inhibitors (SSRIs). This compound was highlighted as a promising candidate for further development due to its favorable receptor binding profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl N-Boc-piperidine-4-carboxylate can be compared to related piperidine derivatives to highlight differences in reactivity, physicochemical properties, and applications. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
Ethyl N-Boc-piperidine-4-carboxylate 142851-03-4 C₁₃H₂₃NO₄ 257.33 Boc-aminoethyl, ethyl carboxylate Intermediate in drug synthesis; stabilizes G-quadruplex DNA .
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (Ethyl N-Boc-piperidine-4-acetate) - C₁₄H₂₅NO₄ 271.35 Boc-protected piperidine, ethyl acetate side chain Used in peptide coupling reactions; increased hydrophobicity due to acetate group .
Ethyl 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylate 439097-03-7 C₂₂H₃₀N₂O₃S 402.55 Thiazole-phenoxy moiety Potential antimicrobial/antitumor activity; enhanced π-π stacking due to aromaticity .
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate 291292-03-0 C₁₄H₁₇ClN₂O₆S 376.81 Sulfonyl group with chloro-nitro substituents High electrophilicity; used in sulfonamide-based protease inhibitors .
tert-Butyl 4-formylpiperidine-1-carboxylate 137076-22-3 C₁₁H₁₉NO₃ 213.28 Formyl group Reactive aldehyde for Schiff base formation; intermediate in heterocyclic synthesis .

Key Differences and Implications

Substituent Effects on Reactivity: The Boc-aminoethyl group in the target compound provides stability under basic conditions, whereas the formyl group in tert-butyl 4-formylpiperidine-1-carboxylate (CAS 137076-22-3) increases reactivity for nucleophilic additions . Sulfonyl derivatives (e.g., CAS 291292-03-0) exhibit higher polarity and are prone to hydrolysis compared to ester-containing analogues .

Biological Activity :

  • Thiazole-containing derivatives (e.g., CAS 439097-03-7) demonstrate enhanced antibacterial activity due to the thiazole ring’s ability to intercalate DNA . In contrast, the Boc-protected target compound is primarily a synthetic intermediate rather than a bioactive molecule .

Synthetic Utility: Ethyl N-Boc-piperidine-4-carboxylate is widely used in multi-step syntheses (e.g., macrocyclic polyoxazoles in G-quadruplex stabilizers) due to its orthogonal protecting groups .

Preparation Methods

Synthesis of Ethyl 4-piperidinecarboxylate (Precursor)

A fundamental precursor, ethyl 4-piperidinecarboxylate, is prepared by esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of thionyl chloride:

Step Reagents & Conditions Description Yield (%)
1 Isonipecotic acid (10 mmol), absolute ethanol (50 mL), cooled to 0°C Thionyl chloride (40 mmol) added dropwise at 0°C -
2 Stirring and reflux for 48 hours Reaction mixture refluxed to complete esterification -
3 Work-up: solvent removal, extraction with EtOAc, washing with 10% NaOH Organic layer dried (Na2SO4), filtered, concentrated 94

This method yields ethyl 4-piperidinecarboxylate as a clear oil with high purity, confirmed by ^1H NMR spectroscopy.

Introduction of Boc-Protected Aminoethyl Group

The nitrogen atom of the piperidine ring is alkylated with a Boc-protected aminoethyl halide (e.g., tert-butoxycarbonylaminoethyl bromide or chloride). This step typically involves:

  • Deprotonation of the piperidine nitrogen using a base such as sodium hydride or potassium carbonate.
  • Nucleophilic substitution with Boc-protected aminoethyl halide under controlled temperature conditions.
  • Purification by extraction and chromatography.

This step ensures selective N-substitution while maintaining the Boc protection on the aminoethyl side chain.

Final Product: Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate

The final compound is obtained after purification, typically by column chromatography or recrystallization, yielding a product with molecular formula C15H28N2O4 and molecular weight 300.4 g/mol.

Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product Yield (%)
1 Isonipecotic acid Thionyl chloride, ethanol, reflux 48 h Ethyl 4-piperidinecarboxylate 94
2 Ethyl 4-piperidinecarboxylate Boc-protected aminoethyl halide, base This compound Variable

Analytical Data and Research Findings

  • NMR Spectroscopy : ^1H NMR confirms the presence of ethyl ester (quartet at δ ~4.1 ppm and triplet at δ ~1.2 ppm), piperidine ring protons, and Boc-protected aminoethyl substituent signals.
  • Molecular Weight and Formula : Confirmed by mass spectrometry and elemental analysis, consistent with C15H28N2O4 and 300.4 g/mol.
  • Purity : Typically above 95% as indicated by chromatographic methods.
  • Physical State : Clear oil or crystalline solid depending on purification and storage conditions.

Notes on Synthesis Optimization

  • The use of thionyl chloride in esterification is critical for high yield and purity.
  • Boc protection is stable under esterification conditions but must be carefully handled during alkylation to avoid deprotection.
  • Reaction times and temperatures must be optimized to prevent side reactions such as over-alkylation or hydrolysis.

Summary Table of Preparation Parameters

Parameter Details
Starting Material Isonipecotic acid
Esterification Agent Thionyl chloride in ethanol
Esterification Conditions 0°C addition, reflux 48 h
Boc Protection tert-Butoxycarbonyl group on aminoethyl side chain
Alkylation Base Sodium hydride or potassium carbonate
Purification Methods Extraction, drying, chromatography
Yield of Intermediate 94% (ethyl 4-piperidinecarboxylate)
Molecular Formula C15H28N2O4
Molecular Weight 300.4 g/mol

Q & A

Q. What are the established synthetic routes for Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : For example, amide bond formation between tert-butoxycarbonyl (Boc)-protected amines and piperidine derivatives .
  • Protection/deprotection strategies : The Boc group is introduced to protect the amine functionality during synthesis, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid) .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with reaction progress monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, such as the presence of Boc-protected amine (δ\delta ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ\delta ~170 ppm in 13^13C NMR) .
  • Infrared (IR) spectroscopy : Peaks at ~1680–1720 cm1^{-1} indicate ester and carbamate carbonyl groups .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C16_{16}H29_{29}N2_2O4_4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Use coupling agents like HATU or EDCI for efficient amide bond formation, with yields improved by optimizing stoichiometry (1.2–1.5 equivalents of reagents) .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., Boc group cleavage) .
  • Real-time monitoring : HPLC or LC-MS tracks intermediate formation, enabling timely adjustments .

Q. How can researchers design enzyme inhibition studies using this compound?

  • Target selection : Prioritize enzymes with known interactions with piperidine or carbamate motifs (e.g., proteases, kinases) .
  • Assay design : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with IC50_{50} determination via dose-response curves .
  • Control experiments : Include structurally related analogs (e.g., ethyl piperidinecarboxylates lacking the Boc-aminoethyl group) to assess specificity .

Q. How should contradictory bioactivity data in literature be addressed?

  • Purity validation : Confirm compound purity (>95%) via HPLC and elemental analysis, as impurities (e.g., deprotected amines) may skew bioactivity results .
  • Structural analogs : Compare activity of derivatives (e.g., ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate) to identify critical functional groups .
  • Experimental replication : Standardize assay protocols (e.g., cell line selection, incubation times) to minimize variability .

Q. What strategies enable selective functionalization of the piperidine ring?

  • Regioselective substitution : Use steric hindrance from the Boc group to direct reactions to the 4-position of the piperidine ring .
  • Orthogonal protection : Employ temporary protecting groups (e.g., Fmoc) for secondary amines during multi-step syntheses .
  • Metal-catalyzed reactions : Pd-mediated cross-coupling or hydrogenation can modify the ring without disrupting the Boc group .

Q. How should the compound be stored to prevent degradation?

  • Short-term storage : Dissolve in anhydrous DMSO or ethanol and store at -20°C for ≤1 month .
  • Long-term stability : Lyophilize and store under inert gas (e.g., argon) at -80°C for ≤6 months .
  • Incompatible materials : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent Boc cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.